molecular formula C21H17N3O3 B2420335 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899973-68-3

2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

Cat. No.: B2420335
CAS No.: 899973-68-3
M. Wt: 359.385
InChI Key: UHVOUOCHBMZACT-UHFFFAOYSA-N
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Description

2-(5-(Pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol is a sophisticated polyheterocyclic compound designed for pharmaceutical and biochemical research. Its molecular architecture incorporates a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, a tricyclic system known to be of significant interest in medicinal chemistry . The structure is further functionalized with a pyridin-4-yl moiety at the 5-position, a feature commonly employed to modulate physicochemical properties and enhance water solubility through potential salt formation, a strategy noted in the development of advanced research compounds . The 2,5-dihydroxybenzene (benzene-1,4-diol) substituent at the 2-position contributes distinct electronic characteristics and provides a handle for further chemical modification. Compounds based on the dihydropyrazolo[1,5-c][1,3]oxazine scaffold are frequently investigated as key intermediates and building blocks for the synthesis of novel bioactive molecules . Published patent literature indicates that related 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have been explored as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme target relevant to inflammatory diseases and disorders of the central nervous system . The presence of the pyridinyl group is a recognized bioisosteric replacement in drug discovery, often implemented to improve metabolic stability and binding affinity . This reagent is intended for use by qualified researchers in the exploration of new therapeutic agents, the study of enzyme inhibition mechanisms, and as a versatile precursor in organic synthesis. The product is supplied for laboratory research applications. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

2-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-14-5-6-19(26)16(11-14)17-12-18-15-3-1-2-4-20(15)27-21(24(18)23-17)13-7-9-22-10-8-13/h1-11,18,21,25-26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVOUOCHBMZACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the benzene-1,4-diol moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Cyclization: The formation of the pyrazolo[1,5-c][1,3]oxazine ring involves cyclization reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that the compound can induce apoptosis (programmed cell death) in various cancer cell lines by modulating specific signaling pathways. The unique structural features of this compound may enhance its interaction with molecular targets involved in cancer progression.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity in vitro. It inhibits cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation. The competitive inhibition observed suggests that this compound could serve as a lead for developing new anti-inflammatory drugs.

Key Findings:

  • IC50 Values: Comparable to standard anti-inflammatory drugs like celecoxib.
  • Mechanism of Action: Involves modulation of prostaglandin synthesis pathways through COX inhibition.

Enzyme Inhibition

The presence of the pyridine ring and other functional groups suggests potential applications in enzyme inhibition. The compound may interact with various enzymes involved in metabolic pathways, presenting opportunities for drug development targeting specific diseases.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in several therapeutic areas:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further investigation in oncology.
  • Anti-inflammatory Treatments : The anti-inflammatory properties could lead to the development of new treatments for chronic inflammatory diseases.
  • Neurological Disorders : Due to its potential effects on neurotransmitter systems, it may be explored for applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Synthesis Methods : Multi-step organic reactions are commonly used to synthesize derivatives of this compound. Solid acid catalysts have been effective in promoting the formation of oxazine derivatives from phenolic and amine precursors.
  • Biological Evaluation : In vitro assays have been conducted to assess the cytotoxicity and mechanism of action against various cancer cell lines. These studies help elucidate how structural modifications can enhance or diminish biological activity.

Mechanism of Action

The mechanism of action of 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol include other pyrazolo[1,5-c][1,3]oxazine derivatives and pyridine-containing heterocycles. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known for their potent enzyme inhibitory activities and are used in medicinal chemistry for drug development .

Biological Activity

The compound 2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of heterocycles, including pyrazole and oxazine rings, which are known for their bioactive properties. The molecular formula is C22H19N3O2C_{22}H_{19}N_3O_2, and its structure includes multiple aromatic systems that may contribute to its pharmacological effects.

Property Value
Molecular FormulaC22H19N3O2
Molecular Weight357.413 g/mol
Structural FeaturesHeterocyclic rings, multiple aromatic systems

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of pyrazolo[4,5-c]quinolines have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain pyrazolo derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study:

  • Compound: this compound
  • Target Cell Lines: MCF-7 (breast cancer), A549 (lung cancer)
  • Observed Activity: Inhibition of cell proliferation with potential IC50 values in the micromolar range.

The biological activity of this compound is likely mediated through interaction with specific molecular targets such as enzymes or receptors. The heterocyclic structure allows it to fit into active sites of proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. For example:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit cyclooxygenases (COX), which are involved in inflammatory pathways.
  • Receptor Modulation: The presence of the pyridine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), commonly targeted in drug development.

Pharmacokinetics and Bioavailability

The methoxy substitution in the structure may enhance lipophilicity and bioavailability compared to other derivatives lacking this group. This property is crucial for improving the absorption and distribution of the compound within biological systems.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
2-(4-chlorophenyl)-3,2-dihydro-1H-naphtho[1,2-e][1,3]-oxazineNaphthalene ring systemAntimicrobial
3-(4-methylphenyl)-N-cyclopropyl-6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineFluorinated pyrazoleAnticancer
3-(4-bromophenyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazineBrominated derivativeCNS activity

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazolo[1,5-c][1,3]oxazine core in this compound?

  • Methodological Answer : The pyrazolo[1,5-c][1,3]oxazine scaffold can be synthesized via cyclization reactions using α,β-enones or styrylpyrazoles as precursors. For example, intramolecular Friedel-Crafts reactions of 1-aryl-5-styrylpyrazoles under aerobic oxidation conditions yield fused pyrazolo-oxazine systems . Key steps include:

  • Reagent : POCl₃ for cyclization of hydrazides to oxadiazoles (e.g., as in ).
  • Conditions : Reflux in ethanol or DMF/EtOH mixtures for purification .
    • Data Table :
Precursor TypeReaction TimeYield (%)Reference
Styrylpyrazole2–4 h (reflux)60–75
Hydrazide2 h (POCl₃)55–70

Q. How can the stereochemical configuration of the 5,10b-dihydro-1H-benzo[e]pyrazolooxazine be confirmed?

  • Methodological Answer : Use X-ray crystallography for unambiguous stereochemical assignment. For example, single-crystal X-ray diffraction (as in ) resolves the chair-like conformation of the dihydrooxazine ring. Complementary techniques include:

  • NMR : 1^1H-1^1H NOESY to detect spatial proximity of protons .
  • Computational Modeling : DFT calculations to compare theoretical and experimental geometries .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models (common for pyrazolo-oxazine derivatives) .
  • Enzyme Inhibition : Screen against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., pyridin-4-yl vs. methoxy groups) influence the compound’s reactivity in cyclization reactions?

  • Methodological Answer : Perform Hammett linear free-energy relationship (LFER) studies using substituted benzaldehydes. For example:

  • Electron-Withdrawing Groups (EWGs) : Pyridin-4-yl substituents accelerate cyclization by stabilizing transition states via resonance .
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce reactivity but improve solubility for downstream purification .
    • Data Contradiction : reports lower yields with EDGs (e.g., 4-methoxybenzaldehyde), while shows higher yields with EWGs. Resolve via kinetic studies (e.g., time-resolved IR spectroscopy) .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation) during aerobic oxidation steps?

  • Methodological Answer :

  • Catalytic Systems : Use Cu(I)/TEMPO to control oxidation selectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce over-oxidation vs. ethanol .
    • Case Study : In , pyrazolo[1,5-a]quinolines synthesized via aerobic oxidation showed 15% over-oxidation byproducts; switching to DMF lowered this to 5% .

Q. How can computational modeling predict the compound’s binding affinity for neurological targets (e.g., GABAₐ receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with receptor PDB IDs (e.g., 6X3T for GABAₐ) to simulate ligand-receptor interactions .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
    • Validation : Compare computational predictions with experimental IC₅₀ values from patch-clamp electrophysiology .

Contradictory Data Analysis

Q. Why do synthetic yields vary significantly across studies for analogous pyrazolo-oxazine derivatives?

  • Resolution : Differences in purification methods (e.g., recrystallization vs. column chromatography) and reaction scaling. For example:

  • Small-Scale : reports 70% yields using recrystallization .
  • Large-Scale : shows 55% yields due to column chromatography losses .
    • Recommendation : Optimize solvent systems (e.g., DMF/EtOH 1:1) to balance purity and scalability .

Q. How to reconcile discrepancies in reported biological activity for pyridin-4-yl vs. benzo[d][1,3]dioxol-5-yl derivatives?

  • Resolution : Structural activity relationship (SAR) analysis reveals:

  • Pyridin-4-yl : Higher CNS permeability due to basic nitrogen .
  • Benzo[d][1,3]dioxol-5-yl : Enhanced metabolic stability but reduced potency .
    • Experimental Design : Use parallel artificial membrane permeability assays (PAMPA) to quantify blood-brain barrier penetration .

Methodological Resources

  • Spectral Data : Assign IR peaks for oxazine C-O-C stretches (1050–1100 cm⁻¹) and pyrazole N-H bends (1550 cm⁻¹) .
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for community validation .

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